![molecular formula C22H27N3O5S B2377374 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1260984-88-0](/img/no-structure.png)

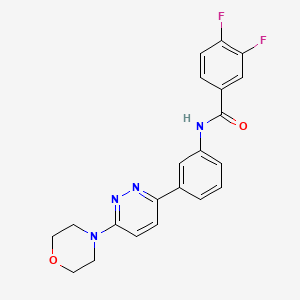

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

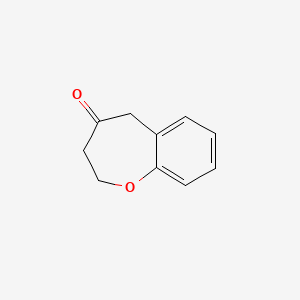

Descripción

“N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide” is a chemical compound with the molecular formula C12H17NO3 . It has a molecular weight of 223.2683 . The compound is also known by other names such as Acetamide, N- (3,4-dimethoxyphenethyl)-, N-Acetyl-3,4-dimethoxyphenethylamine, and N-Acetylhomoveratrylamine .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

One study demonstrates the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to the synthesis of erythrinanes, showcasing a method that could be relevant for creating complex organic structures from simpler precursors (Shiho Chikaoka et al., 2003). This chemical transformation highlights the potential of using oxidative radical cyclizations in synthetic organic chemistry to achieve complex molecular architectures.

Antimicrobial Activity

Another research focus is the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings. The study synthesized a series of compounds to evaluate their antibacterial and antifungal activities, comparing them to standard drugs such as streptomycin and fusidic acid (A. Hossan et al., 2012). This research underscores the potential of such compounds in developing new antimicrobial agents.

Anticancer Drug Development

The synthesis and molecular docking analysis of an anticancer drug involving N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been explored, confirming the compound's anticancer activity through in silico modeling targeting the VEGFr receptor (Gopal Sharma et al., 2018). This study highlights the compound's structure and potential mechanism of action against cancer cells, providing a foundation for further drug development.

Radioligand Imaging with PET

Research on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET), demonstrates the compound's utility in biomedical imaging (F. Dollé et al., 2008). This application is crucial for advancing neuroimaging and understanding various neurological conditions.

Dual Inhibitors for Antitumor Agents

Another study presents the design, synthesis, and X-ray crystal structure of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors, showcasing their potential as antitumor agents (A. Gangjee et al., 2009). This study underscores the therapeutic potential of targeting multiple enzymes in cancer therapy.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid with 2-(3,4-dimethoxyphenyl)ethylamine, followed by acetylation of the resulting amide with acetic anhydride.", "Starting Materials": [ "3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid", "2-(3,4-dimethoxyphenyl)ethylamine", "Acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane or another suitable solvent to form the corresponding amide intermediate.", "Step 2: Acetylation of the amide intermediate with acetic anhydride in the presence of a base such as triethylamine or pyridine in anhydrous dichloromethane or another suitable solvent to form the final product, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide." ] } | |

Número CAS |

1260984-88-0 |

Nombre del producto |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide |

Fórmula molecular |

C22H27N3O5S |

Peso molecular |

445.53 |

Nombre IUPAC |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C22H27N3O5S/c1-14(2)12-25-21(27)20-16(8-10-31-20)24(22(25)28)13-19(26)23-9-7-15-5-6-17(29-3)18(11-15)30-4/h5-6,8,10-11,14H,7,9,12-13H2,1-4H3,(H,23,26) |

Clave InChI |

LOXRLAIIWQYNMA-UHFFFAOYSA-N |

SMILES |

CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2377291.png)

![N-(4-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2377292.png)

![N-(4-bromophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2377295.png)

![(E)-4-[2-[3-(trifluoromethyl)phenoxy]phenyl]but-3-en-2-one](/img/structure/B2377301.png)

![N-[(4-Fluorophenyl)-phenylmethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2377302.png)

![2-[(2S,3S)-2-Methyloxolan-3-yl]ethanamine](/img/structure/B2377305.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one](/img/structure/B2377310.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2377311.png)